2-Bromo-4-methylphenylboronic acid
Overview
Description
2-Bromo-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the second position and a methyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-methylphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds .
Pharmacokinetics
This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments .
Result of Action
The result of this compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This contributes to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , suggesting that it can maintain its efficacy and stability under a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine protease and kinase enzymes. These enzymes are crucial for various cellular processes, including signal transduction and metabolism. The compound interacts with the active sites of these enzymes, forming reversible covalent bonds with the serine or threonine residues. This interaction inhibits the enzyme’s activity, thereby modulating the biochemical pathways they are involved in .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, it has been observed to inhibit cell proliferation by interfering with cell signaling pathways and inducing apoptosis. The compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it influences cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic fluxes and reduced energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with specific amino acid residues. This binding inhibits the enzyme’s catalytic activity, leading to downstream effects on cellular processes. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including altered gene expression and metabolic activity. These effects are often dose-dependent and can vary between in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, it can cause toxicity, leading to adverse effects such as organ damage and altered physiological functions. The threshold for these effects varies between different animal models and depends on factors such as the route of administration and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key enzymes in metabolic pathways, leading to altered metabolic fluxes and changes in metabolite levels. The compound’s interactions with enzymes such as kinases and proteases play a crucial role in modulating these pathways and influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution within the cell. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its accumulation in the nucleus can influence gene expression, while its presence in the cytoplasm can modulate metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2-Bromo-4-methylphenylboronic acid involves the borylation of 2-bromo-4-methylphenyl halides. This can be achieved through the reaction of 2-bromo-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method involves the iridium-catalyzed borylation of arenes, followed by oxidative cleavage of the resulting boronate esters .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of robust and scalable reaction conditions, such as the use of continuous flow reactors for the borylation step, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Bromo-4-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromo-4-methylphenylboronic acid can be compared with other similar boronic acids, such as:
Phenylboronic acid: Lacks the bromine and methyl substituents, making it less reactive in certain cross-coupling reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a bromine atom, leading to different electronic properties and reactivity.
3-Formylphenylboronic acid: Contains a formyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it highly valuable in various synthetic applications .
Biological Activity
2-Bromo-4-methylphenylboronic acid (CAS No. 854636-01-4) is an organoboron compound that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and its applications in organic synthesis. This article delves into the compound's biological mechanisms, effects on cellular processes, and its potential therapeutic applications.
- Molecular Formula: CHBBrO
- Structure: Contains a bromine atom and a boronic acid functional group attached to a methyl-substituted phenyl ring.
This compound primarily functions as a reagent in the Suzuki–Miyaura cross-coupling reaction, where it acts as a nucleophile. The compound's reactivity is attributed to its ability to form reversible covalent bonds with serine or threonine residues in enzymes, leading to inhibition of their activity.
Biochemical Pathways
The compound is known to interact with various biochemical pathways:
- Enzyme Inhibition: It inhibits serine proteases and kinases, crucial for signal transduction and metabolism. This inhibition can lead to altered cellular signaling and metabolic processes.
- Cellular Effects: In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways and inducing apoptosis. It modulates gene expression by affecting transcription factors and regulatory proteins.
Biological Activity
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Enzyme Inhibition | Inhibits serine proteases and kinases, affecting metabolic pathways and signal transduction. |
Anticancer Properties | Induces apoptosis in cancer cells and inhibits cell proliferation. |
Gene Expression Modulation | Alters the activity of transcription factors, influencing various cellular processes. |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its bioavailability may be influenced by factors such as stability in aqueous environments and reaction conditions during synthesis. Understanding these parameters is crucial for optimizing its use in therapeutic applications.
Applications in Research
This compound has several applications across different fields:
- Organic Synthesis: It serves as a key reagent in synthesizing complex organic molecules through cross-coupling reactions.
- Biological Research: Employed in the development of enzyme inhibitors and receptor modulators.
- Pharmaceutical Development: Utilized in synthesizing drug candidates with potential therapeutic effects.
Properties
IUPAC Name |
(2-bromo-4-methylphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIXPRHFXJQBJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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